



# ML162 as a potential TXNRD1 inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	ML162	
Cat. No.:	B162735	Get Quote

An In-depth Technical Guide to ML162 as a Thioredoxin Reductase 1 (TXNRD1) Inhibitor

#### Introduction

**ML162**, initially identified through high-throughput screening as a potent inducer of ferroptosis, was for a long time classified as a specific inhibitor of Glutathione Peroxidase 4 (GPX4).[1] This classification was based on its ability to induce iron-dependent cell death characterized by increased lipid peroxidation, a hallmark phenotype associated with GPX4 inhibition.[1] However, recent compelling evidence has prompted a significant re-evaluation of its mechanism of action. Studies have demonstrated that **ML162** does not directly inhibit the enzymatic activity of recombinant GPX4.[2][3][4] Instead, it has been identified as a direct and efficient inhibitor of another critical selenoprotein, Thioredoxin Reductase 1 (TXNRD1).[2][3]

TXNRD1 is a key enzyme in the thioredoxin (Trx) system, which plays a central role in maintaining cellular redox homeostasis, regulating cell proliferation, and defending against oxidative stress.[5][6] It catalyzes the NADPH-dependent reduction of thioredoxin and other substrates.[6][7] Given the overexpression of TXNRD1 in multiple cancer types and its role in supporting malignant phenotypes, it has emerged as a promising therapeutic target.[8] This guide provides a comprehensive technical overview of **ML162**, focusing on its newly established role as a TXNRD1 inhibitor, presenting quantitative data, detailed experimental protocols, and visualizing its mechanistic pathways. The reclassification of **ML162** from a GPX4 to a TXNRD1 inhibitor necessitates a reinterpretation of previous studies and highlights its potential as a valuable tool for probing the function of the thioredoxin system and as a lead compound for developing novel anticancer therapies.[3][4]



### **Data Presentation**

The inhibitory activity and cellular effects of **ML162** have been quantified across various biochemical and cell-based assays. The following tables summarize the key quantitative data.

**Table 1: Biochemical and Cellular Inhibition of TXNRD1** 

**by ML162** 

Parameter	Target	Value	Assay Conditions	Source
IC50	Recombinant TXNRD1	19.5 μΜ	Biochemical enzyme activity assay	[2][9]
Cellular Inhibition	Cellular TXNRD1	Effective at ≥0.5 μΜ	RX1 probe- based assay in A549 cells	[10][11]
Onset of Action	Cellular TXNRD1	~4 hours	Incubation with ≥1 µM ML162 in A549 cells	[2][11]

Table 2: Thermal Stabilization of TXNRD1 by ML162

Protein	ML162 Conc.	Control T <sub>m</sub>	T <sub>m</sub> with ML162	$\Delta T_m$	Assay	Source
TXNRD1	100 μΜ	71.3 °C	73.6 °C	+2.3 °C	nanoDSF	[2]
GPX4	100 μΜ	51.7 °C	51.7 °C	0 °C	nanoDSF	[2]

 $T_m$ : Midpoint of protein melting temperature. A positive shift ( $\Delta T_m$ ) indicates direct binding and stabilization of the protein by the compound.

### Table 3: Cytotoxicity of ML162 in Various Cell Lines



Cell Line	Туре	IC <sub>50</sub>	Assay	Source
HT-1080	Human Fibrosarcoma	7.31 μΜ	MTT Assay (48h)	[12]
MCF7	Human Breast Adenocarcinoma	10.1 μΜ	Not specified	[12]
BJ Fibroblasts (HRAS G12V)	Engineered Human Fibroblasts	25 nM	Not specified	[12]
BJ Fibroblasts (Wild-Type)	Human Fibroblasts	578 nM	Not specified	[12]

# Signaling Pathways and Mechanism of Action

**ML162** exerts its biological effects primarily through the direct inhibition of TXNRD1, which disrupts the thioredoxin redox system and triggers downstream cellular responses, including oxidative stress and a compensatory activation of the Nrf2 pathway.

#### **Direct Inhibition of TXNRD1**

Biochemical and biophysical data confirm that **ML162** directly interacts with TXNRD1. Nano differential scanning fluorimetry (nanoDSF) experiments show that **ML162** causes a significant thermal stabilization of TXNRD1, indicative of direct binding, while having no such effect on GPX4.[2] This inhibition disrupts the canonical function of TXNRD1, which is to reduce the active site disulfide of thioredoxin 1 (Trx1) using NADPH as a reducing equivalent. The impairment of this cycle leads to an accumulation of oxidized Trx1 and a diminished capacity to reduce downstream protein targets, thereby altering the cellular redox state.

## Induction of the Nrf2 Antioxidant Response

Cells respond to the chemical stress and redox imbalance caused by TXNRD1 inhibition by activating a key cytoprotective signaling pathway regulated by the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2).[5] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. Upon oxidative or electrophilic stress, Nrf2 is released from Keap1, translocates to

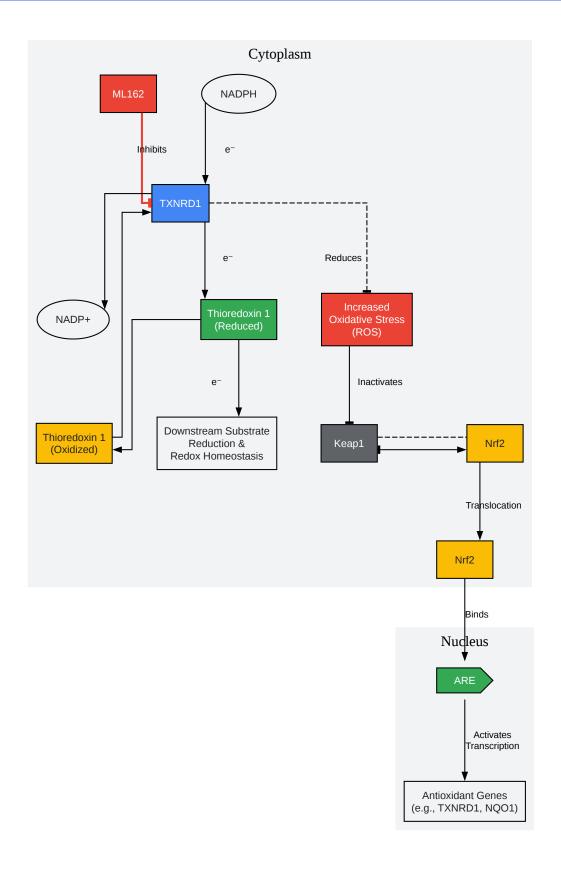


### Foundational & Exploratory

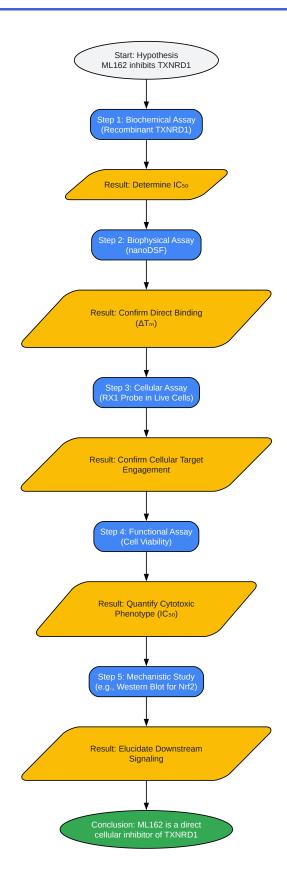
Check Availability & Pricing

the nucleus, and binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes.[6] Treatment with **ML162** has been shown to increase the expression of Nrf2.[12] This leads to the upregulation of a battery of antioxidant and detoxification enzymes, including TXNRD1 itself, in a compensatory feedback loop.[5][6]









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Item Targeting glutathione peroxidases: identifying environmental modulators, and screening for novel small molecule inhibitors - Karolinska Institutet - Figshare [openarchive.ki.se]
- 2. The ferroptosis inducing compounds RSL3 and ML162 are not direct inhibitors of GPX4 but of TXNRD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The ferroptosis inducing compounds RSL3 and ML162 are not direct inhibitors of GPX4 but of TXNRD1 PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytoprotective Nrf2 Pathway Is Induced In Chronically Txnrd 1-Deficient Hepatocytes | PLOS One [journals.plos.org]
- 6. Frontiers | PCK1 Downregulation Promotes TXNRD1 Expression and Hepatoma Cell Growth via the Nrf2/Keap1 Pathway [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Irreversible inhibition of cytosolic thioredoxin reductase 1 as a mechanistic basis for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ML162 | GPX4 inhibitor | induces ferroptosis | antitumor | TargetMol [targetmol.com]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [ML162 as a potential TXNRD1 inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b162735#ml162-as-a-potential-txnrd1-inhibitor]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com